molecular formula C12H15Cl2N3O2 B12278054 Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate

Cat. No.: B12278054
M. Wt: 304.17 g/mol
InChI Key: FCTWHNUVLILHHV-UHFFFAOYSA-N
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Description

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate is a chemical compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and two chlorine atoms attached to a phenyl ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate typically involves the reaction of 4-carbamimidoyl-2,6-dichlorophenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamimidoyl group and the dichlorophenyl moiety makes it particularly useful in the synthesis of bioactive compounds and in the study of enzyme inhibition .

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

tert-butyl N-(4-carbamimidoyl-2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-9-7(13)4-6(10(15)16)5-8(9)14/h4-5H,1-3H3,(H3,15,16)(H,17,18)

InChI Key

FCTWHNUVLILHHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=N)N)Cl

Origin of Product

United States

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